molecular formula C4H10IN B1340570 Pyrrolidine Hydriodide CAS No. 45361-12-4

Pyrrolidine Hydriodide

Cat. No. B1340570
CAS RN: 45361-12-4
M. Wt: 199.03 g/mol
InChI Key: DMFMZFFIQRMJQZ-UHFFFAOYSA-N
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Description

Pyrrolidine is a secondary amine and a five-membered heterocycle with the formula C4H9N. It is a colorless liquid with an unpleasant odor and is a key structural motif in many pharmaceuticals and natural products. Pyrrolidine and its derivatives are widely used in organic synthesis and medicinal chemistry due to their versatility and biological relevance .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another method includes the palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions of picolinamide protected amine substrates, which is efficient for synthesizing azetidine, pyrrolidine, and indoline compounds . Additionally, the iridium-catalysed synthesis of pyrroles, which are closely related to pyrrolidines, from renewable resources such as alcohols derived from lignocellulosic feedstocks and amino alcohols, has been developed .

Molecular Structure Analysis

Pyrrolidine derivatives can exhibit interesting structural features. For instance, the first pyrrolidine adduct on Sc3N@C80 showed pronounced chemical shift differences of the geminal protons on the pyrrolidine ring, indicative of significant ring current effects on the surface of this endohedral fullerene . Moreover, hybrid cyclo[m]pyridine[n]pyrroles have been synthesized, which display expanded π-conjugation upon protonation, suggesting a dynamic nature of the π-conjugation in these macrocycles .

Chemical Reactions Analysis

Pyrrolidine and its derivatives participate in various chemical reactions. The reaction of pyridine with magnesium hydride species results in heterocycle dearomatisation, forming magnesium compounds with dihydropyridide anions . Furthermore, pyrrolidine rings can be functionalized to create fulleropyrrolidine derivatives, as demonstrated by the regioselective addition of N-ethylazomethine ylide to Sc3N@C80 .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines have been synthesized, showing good solubility in aprotic amide solvents and excellent thermal stability, with glass transition temperatures ranging from 221 to 278°C . These materials also possess low dielectric constants, which can be advantageous in electronic applications . Additionally, the synthesis of pyrrolidine derivatives can lead to materials with strong and flexible properties, suitable for creating robust polyimide films .

Scientific Research Applications

Methods and Experimental Procedures

The compound is used to synthesize diverse multi-functionalized pyrrolidines. These are then screened for biological activity, often involving stereoselective synthesis due to the chiral nature of pyrrolidine derivatives .

Results and Outcomes

The synthesized compounds have shown target selectivity and have been used to develop treatments for various human diseases. The outcomes include the identification of novel compounds with potential therapeutic applications .

Biochemistry

Methods and Experimental Procedures: Hydroxy-l-proline derivatives of Pyrrolidine Hydriodide are synthesized and functionally screened against amino acid transporters using electrophysiological and radiolabeled uptake methods .

Results and Outcomes: The research has led to the discovery of a new class of inhibitors, providing a promising avenue for pharmacological intervention in various pathophysiological processes .

Organic Chemistry

Methods and Experimental Procedures: The compound is involved in synthetic pathways that include the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .

Results and Outcomes: The process results in the creation of various pharmaceuticals with different biological profiles, influenced by the stereochemistry of the pyrrolidine ring .

Pharmacology

Results and Outcomes

Chemical Biology

Results and Outcomes

Nanotechnology

Results and Outcomes

Antiviral and Anticancer Therapy

Methods and Experimental Procedures

These analogs are prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors. They are then tested for their ability to inhibit viral reverse transcriptases and mammalian DNA polymerases .

Results and Outcomes: While the newly synthesized nucleoside analogs showed limited biological activity, a phosphoramidate prodrug demonstrated improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .

Pharmacotherapy

Methods and Experimental Procedures: The biological activities of these alkaloids are assessed through various in vitro and in vivo assays to determine their pharmacological potential .

Results and Outcomes: These alkaloids have exhibited antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Material Science

Methods and Experimental Procedures: The synthesis of these frameworks involves systematic strategies that incorporate chiral pyrrolidine functionalities to impart specific properties to the materials .

Results and Outcomes: These functionalized MOFs and COFs have been used in diverse applications, including catalysis, drug delivery, and the development of sensors .

Organocatalysis

Methods and Experimental Procedures

These organocatalysts are synthesized through a series of reactions that often involve the use of proline or its derivatives. The catalysts are then employed in reactions such as aldol reactions, Michael additions, and Mannich reactions to produce chiral molecules .

Results and Outcomes: The use of these organocatalysts has led to the efficient synthesis of numerous chiral compounds with high enantioselectivity, which are important in the development of pharmaceuticals .

Neuropharmacology

Methods and Experimental Procedures: These compounds are tested for their ability to interact with various neurotransmitter systems, using in vitro assays and animal models to assess their efficacy and safety .

Results and Outcomes: Some pyrrolidine derivatives have shown promising results as potential treatments for neurological disorders, including neurodegenerative diseases and cognitive impairments .

Antimicrobial Research

Methods and Experimental Procedures: The synthesized compounds are subjected to antimicrobial assays against a variety of bacterial and fungal strains to evaluate their efficacy .

Results and Outcomes: The research has identified several pyrrolidine-containing compounds that exhibit significant antibacterial and antifungal activities, which could lead to new classes of antibiotics .

Enzyme Inhibition

Methods and Experimental Procedures

The derivatives are designed to mimic the transition states of enzymatic reactions. They are then tested for their inhibitory effects on target enzymes using kinetic studies .

Results and Outcomes: These studies have led to the identification of potent enzyme inhibitors, which have therapeutic potential in treating diseases where enzyme activity is dysregulated .

Synthetic Methodology

Methods and Experimental Procedures: The compound is used in various synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings, to create diverse molecular architectures .

Results and Outcomes: The development of these methodologies has expanded the toolkit available to synthetic chemists, enabling the creation of novel compounds with potential applications in various fields .

Chemical Sensing

Methods and Experimental Procedures: These derivatives are incorporated into sensors that can detect specific chemical or biological analytes with high sensitivity and selectivity .

Results and Outcomes: The research has yielded sensors that can be used for environmental monitoring, medical diagnostics, and security applications .

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use of personal protective equipment and working under a hood is recommended .

Future Directions

The pyrrolidine ring and its derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction in the field of Pyrrolidine Hydriodide could involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.HI/c1-2-4-5-3-1;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFMZFFIQRMJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine Hydriodide

CAS RN

45361-12-4
Record name Pyrrolidine Hydriodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AH Beckett, JF Taylor, AF Casy… - Journal of Pharmacy …, 1968 - academic.oup.com
After administration of methadone to man, only two basic urinary excretion products were detected, these were unchanged drug and 2-ethyl-1, 5-dimethyl-3, 3-diphenyl-1-pyrroline. The …
Number of citations: 136 0-academic-oup-com.brum.beds.ac.uk
Y Miao, H Fan, P Wang, Y Zhang, C Gao… - Energy …, 2020 - Wiley Online Library
… The single crystals of 1 were synthesized from the solution with an equimolar amount of pyrrolidine hydriodide and PbI 2 in hot N,N-dimethylformamide. More details of the synthesis are …
L Zhang, T Guo, B Liu, D Du, S Xu… - … Applied Materials & …, 2022 - ACS Publications
… Lead iodide (PbI 2 , 99.99%), cesium iodide (CsI), dimethylamine hydroiodide (DMAI), and pyrrolidine hydriodide (PI) were purchased from Tokyo Chemical Industry (TCI). …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk

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